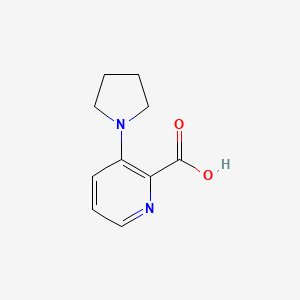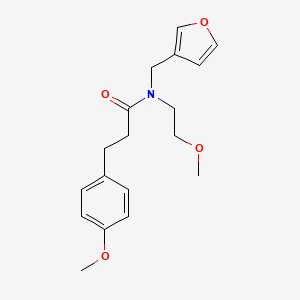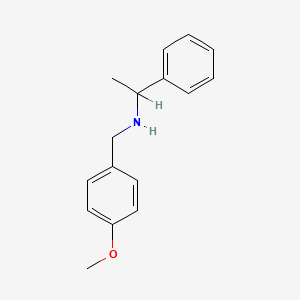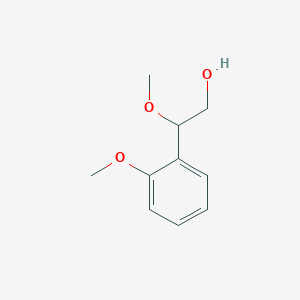
N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as NNC, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent and selective antagonist of the L-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release.
Applications De Recherche Scientifique
Chemistry and Material Science
Chemistry of Naphthalene Diimides (NDIs) : NDIs, including compounds similar to N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, have applications in material and supramolecular science. These compounds have been utilized in conducting thin films, molecular sensors, and as components in supramolecular ensembles like "nanotubes" or molecular wires. They also play a role in energy and electron transfer systems and in host-guest chemistry, including applications in artificial photosynthesis (Bhosale, Jani, & Langford, 2008).
Functional Naphthalene Diimides : NDIs have been explored in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators for sensing aromatic systems, catalysis through anion-π interactions, and medicinal applications, including DNA intercalations. Core-substituted NDIs have implications in solar cell technology and artificial photosynthesis (Kobaisi et al., 2016).
Physico-Chemical Properties
- Properties of Polar Liquid Crystal Materials : Compounds like this compound have been synthesized to study their physico-chemical properties. These compounds exhibit characteristics like the formation of a nematic phase and have been compared with other molecular structures for their mesomorphic properties (Morita et al., 2008).
Organic Electronics
Naphthalene Diimide Copolymers for Electronics : NDI copolymers, including derivatives of the mentioned compound, are attractive materials for use in organic electronic devices, particularly as n-type materials. They have been shown to have high electron mobilities and improved polymer crystallinity and macromolecular order (Durban, Kazarinoff, & Luscombe, 2010).
Naphthalene Diimide-based Coordination Polymers : These polymers have been studied for their reversible photochromic properties and solventchromism due to the presence of electron-deficient NDI moieties. The interaction between NDI moieties and aromatic carboxylic acid in these polymers leads to different photosensitive properties (Liu et al., 2020).
Environmental Chemistry
- Reactivity in Aqueous Systems : Studies on the nitration of naphthalene, a related compound, in aqueous solutions provide insights into the formation of nitroarenes and their environmental implications, especially in atmospheric hydrometeors (Vione et al., 2005).
Luminescence and Photosensitivity
- Metal-Organic Frameworks with Luminescence Properties : Research has shown that metal-organic frameworks constructed from NDIs exhibit reversible naked photochromic properties and photocontrolled luminescence. This is attributed to the generation of NDI radicals and the interaction between NDI moieties and electron donors (Liu et al., 2020).
Propriétés
IUPAC Name |
N-naphthalen-1-yl-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUNZNDPLJRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)
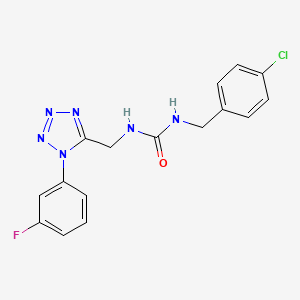
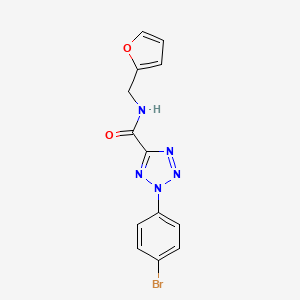
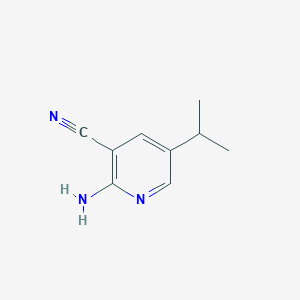
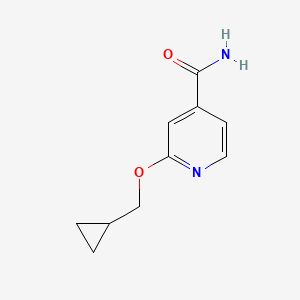
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)

